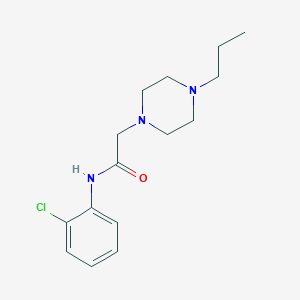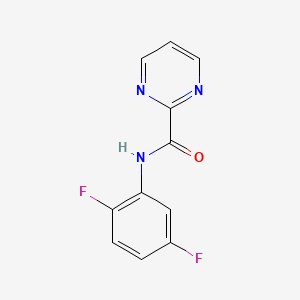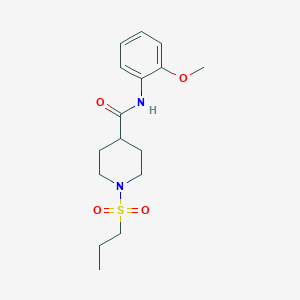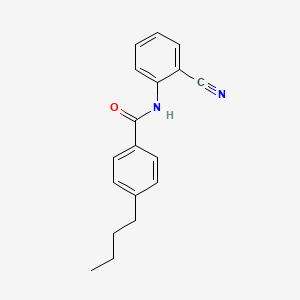![molecular formula C20H16BrNO3 B5471846 4-bromo-3-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5471846.png)
4-bromo-3-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-bromo-3-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate” is a complex organic molecule that contains a quinoline ring, a phenyl ring, and an acetate group . The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as free radical bromination, nucleophilic substitution, and oxidation . These methods could potentially be applied to synthesize “this compound”, but the exact conditions and reagents would need to be determined experimentally .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The quinoline and phenyl rings would likely form a rigid, planar structure, while the acetate group could potentially introduce some flexibility into the molecule . The presence of the bromine atom could also influence the molecule’s reactivity and physical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The bromine atom could potentially be replaced through nucleophilic substitution reactions . The acetate group could potentially be hydrolyzed to form a carboxylic acid . The quinoline ring could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the quinoline and phenyl rings could potentially increase the compound’s stability and rigidity . The acetate group could potentially increase the compound’s solubility in polar solvents .Mechanism of Action
The mechanism of action of this compound would depend on its chemical structure and the specific reaction conditions. For example, in a nucleophilic substitution reaction, the bromine atom could be replaced by a nucleophile . In an electrophilic aromatic substitution reaction, an electrophile could add to the quinoline ring .
Safety and Hazards
While specific safety and hazard information for this compound is not available, similar compounds can pose risks. For example, brominated compounds can be hazardous if ingested or inhaled, and can cause irritation if they come into contact with the skin or eyes . Always handle chemicals with appropriate safety precautions.
Properties
IUPAC Name |
[4-bromo-3-[(E)-2-(8-methoxyquinolin-2-yl)ethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO3/c1-13(23)25-17-10-11-18(21)15(12-17)7-9-16-8-6-14-4-3-5-19(24-2)20(14)22-16/h3-12H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYCDTMBWBMQLO-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC(=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N,N-dimethylacetamide](/img/structure/B5471768.png)

![(1E)-2,3,3-trimethyl-1-[(E)-3-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)prop-2-enylidene]-4H-isoquinoline;iodide](/img/structure/B5471783.png)
![ethyl 1-[(benzylamino)sulfonyl]piperidine-3-carboxylate](/img/structure/B5471785.png)
![N-(4-ethoxyphenyl)-2-(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5471799.png)
![ethyl 4-({4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5471807.png)

![1-benzyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)prolinamide](/img/structure/B5471833.png)
![(5Z)-5-[[3-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5471841.png)
![N-{[1-(3,4-dimethylbenzyl)pyrrolidin-3-yl]methyl}prop-2-ene-1-sulfonamide](/img/structure/B5471853.png)
![(Z)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B5471863.png)

![4-(2,7-diazaspiro[4.5]dec-2-ylmethyl)-5-(hydroxymethyl)-2-methyl-3-pyridinol dihydrochloride](/img/structure/B5471870.png)

